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An In-depth Technical Guide on the Tautomeric Forms of 2-Thiouracil and Their Stability

Introduction
2-Thiouracil (2-TU) is a sulfur-containing pyrimidine analog that has garnered significant

interest in biochemical and pharmacological research due to its various biological activities.[1] It

is known to inhibit hyperthyroidism and demonstrates antiviral and antibacterial properties by

causing alterations in protein synthesis.[1] The biological function of such molecules is

intrinsically linked to their structural properties, particularly the phenomenon of tautomerism.

Tautomers are constitutional isomers of organic compounds that readily interconvert.[2] In the

case of 2-thiouracil, two primary types of tautomerism are observed: keto-enol and thione-thiol

tautomerism.

This technical guide provides a comprehensive overview of the different tautomeric forms of 2-
thiouracil and their relative stabilities in the gas phase and in various solvents. It consolidates

data from numerous computational and experimental studies, details the methodologies used

for their characterization, and presents logical workflows for understanding these complex

equilibria.

Tautomeric Forms of 2-Thiouracil
2-Thiouracil can exist in several tautomeric forms due to the migration of protons between

nitrogen, oxygen, and sulfur atoms. The primary equilibrium is between the dioxo-thione form
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and various enol and thiol isomers. Theoretical and experimental studies have identified six

main tautomers.[3] The canonical and most stable form is the oxo-thione tautomer.[4][5]

The principal tautomeric equilibria for 2-thiouracil are depicted in the diagram below,

showcasing the interconversion between the most significant forms.

Keto-Thione Form

Enol and Thiol Forms

Dioxo-thione
(Most Stable)

Hydroxy-thione (N1-H)
Keto-Enol

Hydroxy-thione (N3-H)Keto-Enol

Oxo-thiol (N1-H)

Thione-Thiol

Oxo-thiol (N3-H)

Thione-Thiol

Hydroxy-thiol

Keto-Enol

Keto-Enol

Click to download full resolution via product page

Figure 1: Tautomeric equilibria of 2-thiouracil.

Relative Stability of Tautomers
The relative stability of 2-thiouracil tautomers has been extensively investigated using both

computational and experimental methods. The consensus is that the dioxo-thione form is the

most stable tautomer in the gas phase, in low-temperature matrices, and in solutions.[1][4][6]

Gas Phase Stability
In the gas phase, the dioxo-thione tautomer is energetically preferred.[3][7] Computational

studies, such as ab initio calculations, have been employed to determine the relative free

energies of the different tautomers. These studies consistently show that the other tautomeric

forms are significantly higher in energy.
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Table 1: Calculated Relative Free Energies of 2-Thiouracil Tautomers in the Gas Phase

Tautomer Name Common Abbreviation
Relative Free Energy
(kcal/mol) at MP2/6-
31+G//HF/6-31+G Level[3]

Dioxo-thione 2TU 0.00

Oxo-thiol (N1-H to S) 2TU1 10.59

Hydroxy-thione (N1-H to O) 2TU2 16.59

Oxo-thiol (N3-H to S) 2TU3 9.07

Hydroxy-thione (N3-H to O) 2TU4 14.50

Hydroxy-thiol 2TU5 11.23

Note: The abbreviations 2TU to 2TU5 are as used in the cited literature. The most stable form

is set as the reference at 0.00 kcal/mol.

Stability in Solution
The polarity of the solvent can influence the tautomeric equilibrium. However, for 2-thiouracil,
the dioxo-thione form remains the most stable even in polar solvents like water and acetonitrile.

[3][4] The Self-Consistent Reaction Field (SCRF) theory is a computational method used to

model the effects of a solvent.[3]

Table 2: Calculated Relative Free Energies of 2-Thiouracil Tautomers in Different Solvents

(SCRF Method)
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Tautomer

Relative Free
Energy in 1,4-
Dioxane (ε=2.21)
(kcal/mol)[3]

Relative Free
Energy in
Acetonitrile (ε=38)
(kcal/mol)[3]

Relative Free
Energy in Water
(ε=78.54) (kcal/mol)
[3]

2TU 0.00 0.00 0.00

2TU1 10.05 9.80 9.75

2TU2 14.12 12.98 12.78

2TU3 8.82 8.70 8.68

2TU4 10.96 9.24 8.97

2TU5 9.68 8.92 8.82

As the data indicates, while the relative energies of the less stable tautomers are slightly

reduced in polar solvents, the dioxo-thione form (2TU) remains the energetically preferred

species.[3]

Experimental and Computational Protocols
A variety of experimental and computational techniques are employed to study the tautomerism

of 2-thiouracil.

Experimental Methodologies
Spectrophotometric Techniques (UV and IR): Ultraviolet and infrared spectroscopy are used

to identify the predominant tautomeric forms in different environments. For instance, these

methods have been used to demonstrate that in aqueous media, the monoanionic form of 2-
thiouracil exists as an equilibrium mixture of two tautomers resulting from deprotonation at

N1 or N3.[8]

Matrix Isolation Spectroscopy: This technique involves isolating molecules in an inert,

cryogenic matrix (like argon or neon).[5] This allows for the study of individual tautomers and

their interconversion. In the case of 2-thiouracil, UV irradiation of the matrix-isolated thione

form can generate higher-energy thiol forms, which then spontaneously convert back to the

more stable thione tautomer via hydrogen-atom tunneling.[5]
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Mass Spectrometry: Mass spectrometry can be used to analyze tautomeric equilibria in the

gas phase. By studying fragmentation pathways and comparing them with those of derivative

compounds where certain tautomers are forbidden, the relative abundance of different

tautomers can be inferred.[7]

X-ray Spectroscopy: Near-edge absorption fine structure (NEXAFS) spectra at the sulfur L-

edges, along with photoelectron spectroscopy, provide detailed information about the

electronic structure of the dominant tautomer in the gas phase.[9]

Computational Methodologies
Computational chemistry provides invaluable insights into the structures and relative stabilities

of tautomers.

Ab Initio and Density Functional Theory (DFT) Calculations: These are quantum mechanical

methods used to predict the geometries and energies of molecules.[3][10]

Protocol for Geometry Optimization and Energy Calculation:

Initial Structure Generation: Create input structures for all possible tautomers.

Geometry Optimization: Perform geometry optimization to find the minimum energy

structure for each tautomer. Common levels of theory include Hartree-Fock (HF) and

DFT methods (e.g., B3LYP) with basis sets like 6-31G** or 6-31+G**.[3]

Frequency Calculation: Perform frequency calculations to confirm that the optimized

structures are true minima (no imaginary frequencies) and to obtain zero-point

vibrational energies (ZPVE).

Single-Point Energy Calculation: To obtain more accurate relative energies, single-point

energy calculations are often performed on the optimized geometries using a higher

level of theory, such as Møller–Plesset perturbation theory (MP2) or coupled-cluster

methods, with a larger basis set (e.g., aug-cc-pVQZ).[3][11]

Solvent Effect Modeling:
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Polarizable Continuum Models (PCM): Methods like the Tomasi's polarizable continuum

model (PCM) or the Self-Consistent Reaction Field (SCRF) are used to simulate the effect

of a solvent by representing it as a continuous medium with a specific dielectric constant.

[3][4] This allows for the calculation of relative stabilities in different solvents.

The general workflow for the computational analysis of 2-thiouracil tautomerism is illustrated

below.
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Figure 2: Workflow for computational stability analysis.
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Conclusion
The tautomerism of 2-thiouracil is a critical aspect of its chemistry, with significant implications

for its biological activity. A combination of advanced experimental and computational methods

has established that the dioxo-thione tautomer is the most stable form in both the gas phase

and in solution. While other tautomers can be generated, for example through photoexcitation,

they are energetically less favorable and tend to revert to the canonical form. The quantitative

data and methodologies outlined in this guide provide a robust framework for researchers and

drug development professionals working with 2-thiouracil and related heterocyclic compounds.

A thorough understanding of these tautomeric equilibria is essential for predicting molecular

interactions, reaction mechanisms, and ultimately, pharmacological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. chem.libretexts.org [chem.libretexts.org]

3. Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Intramolecular hydrogen-atom tunneling in matrix-isolated heterocyclic compounds: 2-
thiouracil and its analogues - Physical Chemistry Chemical Physics (RSC Publishing)
[pubs.rsc.org]

6. experts.arizona.edu [experts.arizona.edu]

7. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Structure and tautomerism of the neutral and monoanionic forms of 2-thiouracil, 2,4-
dithiouracil, their nucleosides, and some related derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b140356?utm_src=pdf-body
https://www.benchchem.com/product/b140356?utm_src=pdf-body
https://www.benchchem.com/product/b140356?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/244546947_The_Tautomeric_Equilibria_of_Thio-Analogues_of_Nucleic_Acid_Bases_Part_1_2-Thiouracil_Background_Preparation_of_Model_Compounds_and_Gas_Phase_Proton_Affinities
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.01%3A_Keto-Enol_Tautomerism
https://pubmed.ncbi.nlm.nih.gov/10756479/
https://pubmed.ncbi.nlm.nih.gov/10756479/
https://www.researchgate.net/publication/271265669_Theoretical_Study_of_Stability_Tautomerism_Equilibrium_Constants_pKT_of_2-Thiouracil_in_Gas_Phase_and_Different_Solvents_Water_and_Acetonitrile_by_the_Density_Functional_Theory_Method
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp02799j/unauth
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp02799j/unauth
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp02799j/unauth
https://experts.arizona.edu/en/publications/tautomerism-of-2-and-4-thiouracil-ab-initio-theoretical-study/
https://pubmed.ncbi.nlm.nih.gov/29232994/
https://pubmed.ncbi.nlm.nih.gov/29232994/
https://pubmed.ncbi.nlm.nih.gov/506618/
https://pubmed.ncbi.nlm.nih.gov/506618/
https://pubmed.ncbi.nlm.nih.gov/506618/
https://www.mdpi.com/1420-3049/26/21/6469
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. sciengpub.ir [sciengpub.ir]

11. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Tautomeric forms of 2-Thiouracil and their stability].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140356#tautomeric-forms-of-2-thiouracil-and-their-
stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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